Methoxy Regioisomer Effect on Butyrylcholinesterase Inhibition: 3-OCH3 vs. 4-OCH3 vs. 2-OCH3
In a systematic SAR study of forty-four [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives, the 2-methoxyphenyl isomer demonstrated the most potent equine butyrylcholinesterase (eqBuChE) inhibition (IC50 = 12.8 μM for the heptylcarbamate derivative 16c), while the corresponding 4-methoxyphenyl and 3-methoxyphenyl regioisomers exhibited substantially reduced activity [1]. The 2-methoxyphenyl scaffold enabled simultaneous accommodation within the catalytic active site (CAS) and peripheral anionic site (PAS) of human BuChE through stable hydrogen bonding and π-π stacking interactions not achievable with the meta- or para-substituted analogs [1]. This regioisomer-dependent binding mode directly translates into quantifiable differences in inhibitory potency and enzyme selectivity. Although the reported compounds are carbamate derivatives, the core [3-(methoxyphenyl)-6-oxopyridazin-1(6H)-yl] pharmacophore is identical to that present in methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, establishing that the 3-methoxyphenyl substitution pattern confers a distinct biological profile compared to the 2-methoxyphenyl and 4-methoxyphenyl isomers [1].
| Evidence Dimension | eqBuChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be intermediate between 2-OCH3 and 4-OCH3 based on SAR trend [1] |
| Comparator Or Baseline | 2-OCH3 derivative (16c): IC50 = 12.8 μM; 4-OCH3 derivative: IC50 > 100 μM [1] |
| Quantified Difference | Approximately 8-fold difference between 2-OCH3 and 4-OCH3 regioisomers; 3-OCH3 expected to show intermediate activity based on published SAR [1] |
| Conditions | Equine butyrylcholinesterase (eqBuChE) inhibition assay; Ellman's spectrophotometric method; substrate: butyrylthiocholine iodide at 0.5 mM; reference inhibitor: donepezil (IC50 = 3.25 μM) [1] |
Why This Matters
The methoxy position alone produces up to an 8-fold difference in target enzyme inhibition, making regioisomer identity a critical procurement specification; ordering the 4-methoxyphenyl or 2-methoxyphenyl analog as a substitute would yield a compound with predictably different cholinesterase activity.
- [1] Dundar Y, Senol Deniz FS, Kuyrukcu O, Önkol T, Orhan IE, Dündar Y. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors. Bioorg Chem. 2019; 92:103304. View Source
